Lenthionine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of lenthionine has been determined through X-ray analysis, revealing its crystalline form and providing insights into its stereochemical properties. Nishikawa et al. (1967) elucidated the three-dimensional molecular geometry of lenthionine, establishing its chair form and pseudo-symmetry, which contribute to its distinctive flavor characteristics (Nishikawa et al., 1967).
Chemical Reactions and Properties
Research on lenthionine has explored its chemical reactions and properties, including its formation mechanisms and interactions. Hansen et al. (1985) examined the synthesis, structure, and reactions of thiocarbonic acid derivatives related to lenthionine, shedding light on the compound's chemical behavior and potential applications in various domains (Hansen et al., 1985).
Physical Properties Analysis
Chemical Properties Analysis
Further analysis of lenthionine's chemical properties reveals its role in flavor formation and its dependence on environmental conditions. Wang et al. (2021) discovered that cysteine, synthesized by the cystathionine-γ-lyase (CSE-1) gene, regulates lenthionine metabolism under drought stress in Lentinula edodes, demonstrating the complex interplay between environmental stress and flavor compound production (Wang et al., 2021).
Scientific Research Applications
1. Food Science: Enhancing the Aroma of Shiitake Mushrooms
- Summary of Application : Lenthionine is a key compound contributing to the characteristic aroma of Shiitake mushrooms (Lentinula edodes). It’s a pentasulfide heterocyclic compound that greatly affects the choice of L. edodes by consumers due to its unique odor .
- Methods of Application : In a study, Shiitake mushrooms were treated with variable citric acid concentration and treatment duration. The best citric acid concentration for L. edodes was found to be 300 μM, and the best treatment duration was 15 days .
- Results : The lenthionine content was optimized using the response surface method (RSM); the treatment concentration was 406 μM/L, the treatment duration was 15.6 days, and the lenthionine content was 130 μg/g .
2. Pharmacology: Antimicrobial Activity
- Summary of Application : In Lentinula edodes (shiitake), sulfur compounds including lenthionine have been shown to display antimicrobial activity .
3. Enzymology: Conversion of Lentinic Acid to Lenthionine
- Summary of Application : A protein fraction prepared from fresh fruiting bodies of shiitake mushroom is capable of converting lentinic acid to lenthionine, the principal aroma-bearing substance of the mushroom .
4. Food Science: Citric Acid Induction in Lenthionine Synthesis
- Summary of Application : Lenthionine is the main source of the unique aroma in Shiitake mushrooms (Lentinula edodes). The induction mechanism of citric acid in lenthionine synthesis can provide a reference for the effective application of citric acid as an inducer .
- Methods of Application : Shiitake mushrooms were treated with variable citric acid concentration and treatment duration. The best citric acid concentration for L. edodes was found to be 300 μM, and the best treatment duration was 15 days .
- Results : The lenthionine content was optimized using the response surface method (RSM); the treatment concentration was 406 μM/L, the treatment duration was 15.6 days, and the lenthionine content was 130 μg/g .
5. Bioactive Metabolites in Edible Mushrooms
- Summary of Application : Lentinula edodes (shiitake) and Flammulina velutipes (enokitake) are popular cultivated edible mushrooms. In L. edodes, sulfur compounds including lenthionine have been shown to display antimicrobial activity .
6. Enzymology: Conversion of Lentinic Acid to Lenthionine
Safety And Hazards
properties
IUPAC Name |
1,2,3,5,6-pentathiepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKOKXZNCDGVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SSCSSS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183460 | |
Record name | Lenthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lenthionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
287.00 °C. @ 760.00 mm Hg | |
Record name | Lenthionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lenthionine | |
CAS RN |
292-46-6 | |
Record name | Lenthionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenthionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenthionine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lenthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENTHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lenthionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | Lenthionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.